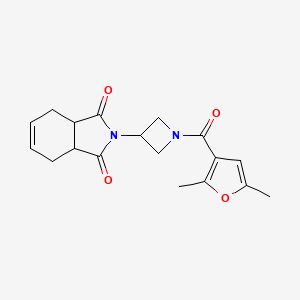![molecular formula C16H16N2O B2922449 (2,4-dimethylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2319806-33-0](/img/structure/B2922449.png)
(2,4-dimethylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-dimethylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DPP6 and is a member of the pyrrolopyridine family of compounds.
Applications De Recherche Scientifique
Chemical Structure and Reactivity
Research on compounds featuring pyrrolopyridinyl motifs, similar to "(2,4-dimethylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone," often focuses on their synthesis, crystal structure, and potential reactivity. For instance, studies have detailed the synthesis and characterization of novel pyrrole derivatives, demonstrating methodologies that could be applicable to the synthesis and study of "this compound" (Ambethkar, Bhuvanesh, & Padmini, 2016).
Photoreactivity and Electro-Optic Materials
Compounds with pyrrolopyridine components have been investigated for their photoreactivity and potential applications in electro-optic materials. For example, studies on pyrrole-based donor-acceptor chromophores for electro-optic materials could provide a framework for researching the electro-optic properties of similar compounds (Facchetti et al., 2003).
Catalysis and Organic Synthesis
Investigations into the synthesis of zinc complexes with multidentate nitrogen ligands have shown new catalysts for aldol reactions, suggesting a potential area of application for similar compounds in catalysis and organic synthesis (Darbre, Dubs, Rusanov, & Stoeckli-Evans, 2002).
Antimicrobial and Anticancer Activity
Research on pyrazole derivatives and their potential antimicrobial and anticancer activities provides insight into how structurally related compounds, including those with pyrrolopyridinyl groups, might be explored for biological activities (Hafez, El-Gazzar, & Al-Hussain, 2016).
Mécanisme D'action
Target of Action
albicans .
Mode of Action
It is known that many pyridine derivatives interact with their targets by binding to specific enzymes or receptors, thereby inhibiting their function .
Biochemical Pathways
It is known that many pyridine derivatives can interfere with various biochemical pathways, leading to the inhibition of microbial growth .
Pharmacokinetics
A study on a similar compound, 2-(2,4-dimethoxyphenyl)-imidazo-[4,5-b]-pyridine hydrochloride, showed that it has a short half-life and is quickly eliminated from the body .
Result of Action
Similar pyridine derivatives have been reported to exhibit antimicrobial activity, suggesting that they may inhibit the growth of certain microbial strains .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can influence the action of many drugs .
Propriétés
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(2,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-11-5-6-14(12(2)8-11)16(19)18-9-13-4-3-7-17-15(13)10-18/h3-8H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKFOLDHLASEAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CC3=C(C2)N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2922366.png)
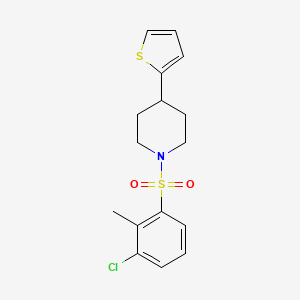
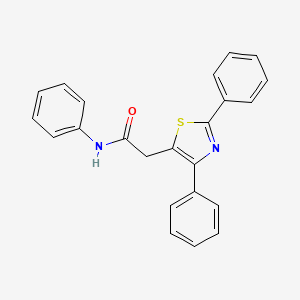
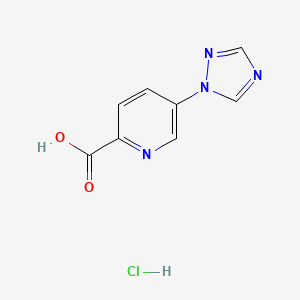
![2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2922373.png)
![5-Benzyl-7-(4-chlorophenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2922374.png)
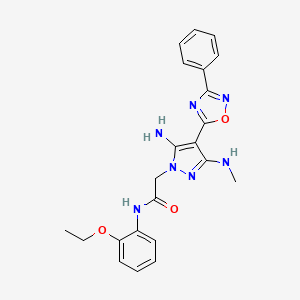
![2-benzylsulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2922376.png)



![(E)-4-(Dimethylamino)-N-[(4-morpholin-4-yloxan-4-yl)methyl]but-2-enamide](/img/structure/B2922387.png)
![(Z)-ethyl 1-isobutyl-2-((4-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2922388.png)
